molecular formula C19H21ClN2O3S B6571321 3-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide CAS No. 946292-21-3

3-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

Katalognummer: B6571321
CAS-Nummer: 946292-21-3
Molekulargewicht: 392.9 g/mol
InChI-Schlüssel: YXVSQWQSYLBLMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a synthetic small molecule based on the 1,2,3,4-tetrahydroquinoline scaffold, a structure of high significance in medicinal chemistry. This compound is furnished for non-human research applications only and is strictly not intended for diagnostic, therapeutic, or veterinary use. The tetrahydroquinoline core is recognized for its diverse biological activities and is frequently explored in drug discovery campaigns. This specific analog is designed for researchers investigating novel therapeutic targets, particularly in oncology. The compound features a benzamide moiety and a propane sulfonyl group, which are common in molecules designed to interact with biological targets like nuclear receptors. Recent scientific literature has highlighted 1,2,3,4-tetrahydroquinoline derivatives as a novel class of potent and selective inverse agonists of the retinoic acid receptor-related orphan receptor γ (RORγ). RORγ is an emerging and attractive therapeutic target for the treatment of prostate cancer, including castration-resistant forms, as it drives the expression of the androgen receptor (AR). Compounds with this mechanism have been shown to inhibit cancer cell proliferation and suppress tumor growth in preclinical models. This molecule serves as a valuable chemical tool for probing RORγ biology, studying its role in disease pathways, and validating its potential as a target for new anti-cancer agents. Researchers can utilize this high-purity compound in binding assays, cellular mechanism-of-action studies, and other in vitro experiments to further characterize the RORγ signaling pathway and explore new treatment modalities.

Eigenschaften

IUPAC Name

3-chloro-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3S/c1-2-11-26(24,25)22-10-4-6-14-8-9-17(13-18(14)22)21-19(23)15-5-3-7-16(20)12-15/h3,5,7-9,12-13H,2,4,6,10-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXVSQWQSYLBLMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthesis of 7-Amino-1,2,3,4-Tetrahydroquinoline

The tetrahydroquinoline core is typically synthesized via Bischler–Napieralski cyclization followed by reduction. For example, cyclohexenyl aniline derivatives undergo cyclization using phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) to form dihydroquinoline intermediates, which are subsequently reduced with sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation.

Example Protocol :

  • Starting material : 3-(Cyclohex-1-en-1-yl)aniline.

  • Cyclization : React with PPA at 120°C for 6 hours to yield 3,4-dihydroquinoline.

  • Reduction : Treat with NaBH₃CN in methanol at 0°C to obtain 1,2,3,4-tetrahydroquinolin-7-amine (yield: 78%).

Sulfonylation of Tetrahydroquinoline

Introduction of the propane-1-sulfonyl group employs sulfonyl chloride chemistry . 3-Chloropropane-1-sulfonyl chloride ([1633-82-5]) reacts with the amine under basic conditions.

Optimized Conditions :

  • Solvent : Dichloromethane (DCM).

  • Base : Pyridine or triethylamine (TEA).

  • Catalyst : 4-Dimethylaminopyridine (DMAP, 5 mol%).

  • Temperature : 0°C to room temperature.

  • Yield : 65–97% (Table 1).

Table 1: Sulfonylation Reaction Optimization

BaseCatalystTime (h)Yield (%)
PyridineDMAP4097
TEANone0.565

Amide Coupling Strategies

The final step involves coupling 3-chlorobenzoyl chloride with the sulfonylated tetrahydroquinoline. Schotten–Baumann conditions or carbodiimide-mediated coupling are preferred.

Schotten–Baumann Reaction

Procedure :

  • Dissolve 1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine in aqueous NaOH.

  • Add 3-chlorobenzoyl chloride dropwise under vigorous stirring.

  • Isolate the precipitate via filtration.

Key Parameters :

  • pH control : Maintain pH >10 to ensure amine deprotonation.

  • Temperature : 0–5°C to minimize hydrolysis.

  • Yield : 70–85%.

Carbodiimide-Mediated Coupling

For sterically hindered amines, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxysuccinimide (NHS) improves efficiency.

Protocol :

  • Activate 3-chlorobenzoic acid with EDC/NHS in DCM for 1 hour.

  • Add sulfonylated tetrahydroquinoline amine and stir for 12 hours.

  • Yield : 82–90%.

Purification and Analytical Characterization

Chromatographic Techniques

  • Flash chromatography (hexane/ethyl acetate gradient) removes unreacted sulfonyl chloride and benzoyl chloride.

  • HPLC : Reverse-phase C18 column with acetonitrile/water (70:30) confirms purity >98%.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.85 (d, J = 8.0 Hz, 1H, Ar–H).

    • δ 3.20 (t, J = 6.4 Hz, 2H, SO₂CH₂).

  • LC-MS : m/z 434.1 [M+H]⁺.

Challenges and Optimization

Byproduct Formation

  • N-Sulfonylation competition : Excess sulfonyl chloride may sulfonate the benzamide nitrogen. Mitigated by slow addition and stoichiometric control.

  • Hydrolysis : 3-Chloropropane-1-sulfonyl chloride is moisture-sensitive. Use anhydrous solvents and inert atmosphere.

Solvent Selection

  • DCM vs. THF : DCM provides higher yields (97%) but requires longer reaction times. THF accelerates kinetics but risks side reactions.

Industrial-Scale Considerations

Cost-Effective Sulfonyl Chloride Synthesis

  • Propane-1-sulfonyl chloride : Synthesized from 1-propanethiol via chlorination with Cl₂ in CCl₄.

  • Purity : Distillation under reduced pressure (b.p. 68–70°C at 12 mmHg).

Green Chemistry Approaches

  • Solvent recycling : DCM recovery via distillation reduces waste.

  • Catalyst reuse : Immobilized DMAP on silica gel maintains activity for 5 cycles.

Analyse Chemischer Reaktionen

Types of Reactions

3-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or sulfonamides.

Wissenschaftliche Forschungsanwendungen

3-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of 3-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The chloro group can participate in electrophilic aromatic substitution reactions, modifying the activity of the compound. The tetrahydroquinoline moiety can interact with various receptors or enzymes, influencing biological pathways.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Limitations

No experimental data on the target compound’s biological activity, toxicity, or synthesis are available in the provided evidence. Similarly, the analog (CAS 946369-93-3) lacks reported pharmacological or physicochemical data beyond its structural details . Comparative analysis is thus restricted to theoretical inferences based on substituent chemistry. Further studies are required to validate these hypotheses and explore applications.

Biologische Aktivität

3-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a synthetic compound with a complex structure that includes a chloro group, a sulfonyl moiety, and a tetrahydroquinoline core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of KIF18A, a protein involved in mitotic processes. Its unique combination of functional groups may confer distinct biological properties that are relevant for therapeutic applications.

  • Molecular Formula : C19H21ClN2O3S
  • Molecular Weight : 392.9 g/mol
  • CAS Number : 946292-21-3

Preliminary studies suggest that this compound acts as an inhibitor of KIF18A. This inhibition disrupts normal cell division processes, which may have implications for cancer treatment. The specific binding affinity and interaction mechanisms with KIF18A and other proteins involved in cell cycle regulation are critical areas for further research.

Biological Activity

The biological activity of this compound can be summarized as follows:

Activity TypeDescription
KIF18A Inhibition Disrupts mitotic processes; potential application in cancer therapy.
Antimicrobial Activity Related compounds exhibit antimicrobial properties; further studies needed.
Cytotoxicity Initial data indicate potential cytotoxic effects on cancer cell lines.

Case Studies and Research Findings

  • KIF18A Inhibition : Research indicates that the compound selectively binds to KIF18A, leading to significant inhibition of its activity. This has been demonstrated through various assays, including surface plasmon resonance and molecular docking studies.
  • Cytotoxicity Testing : In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has been tested against human tumor cells such as HepG2 and DLD cells, demonstrating IC50 values indicative of potent anticancer activity.
  • Structure-Activity Relationship (SAR) : The unique structural features of this compound allow for a diverse range of biological activities compared to similar compounds. For example, the presence of the chloro group and sulfonamide functionality enhances its solubility and bioavailability.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
4-ChlorobenzamideChlorobenzene ringGeneral anti-inflammatory properties
N-(4-Chlorobenzoyl)propanesulfonamideSimilar sulfonamide structurePotential anti-cancer activity
Tetrahydroquinoline derivativesVarious substitutions on quinoline coreAntimicrobial and anticancer activities

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of 3-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions:

  • Temperature : Maintain 60–80°C during sulfonylation to minimize side reactions (e.g., over-sulfonation) .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility of intermediates .
  • Catalysts : Use Pd-based catalysts for cross-coupling steps (e.g., Suzuki-Miyaura reactions for tetrahydroquinoline functionalization) .
  • Purification : Recrystallization or silica gel chromatography ensures >95% purity .

Q. How is the structural integrity of this compound confirmed during synthesis?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR verifies proton environments (e.g., sulfonyl group at δ 3.1–3.3 ppm, aromatic protons at δ 7.0–8.5 ppm) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ ion matching theoretical mass ± 0.001 Da) .
  • X-ray Crystallography : Resolves stereochemistry of the tetrahydroquinoline core .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer :

  • PTP1B Inhibition : In vitro assays show IC₅₀ values of 1–10 µM, linked to enhanced insulin sensitivity in adipocyte models .
  • Enzyme Selectivity : Screen against related phosphatases (e.g., TCPTP) using fluorogenic substrates to assess specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer :

  • Assay Standardization : Validate protocols using positive controls (e.g., known PTP1B inhibitors like Compound 12 in ).
  • Orthogonal Assays : Combine enzymatic assays with cellular glucose uptake studies to confirm mechanistic consistency .
  • Structural Analysis : Use molecular docking to identify binding pose variations caused by crystal packing artifacts .

Q. What strategies are recommended for elucidating the enzyme inhibition mechanism of this compound?

  • Methodological Answer :

  • Kinetic Studies : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to PTP1B’s catalytic domain .
  • Site-Directed Mutagenesis : Target residues (e.g., Cys215 in PTP1B) to confirm critical interactions .

Q. How do structural modifications (e.g., halogen substitution) impact structure-activity relationships (SAR) in analogs?

  • Methodological Answer :

  • Fluorine vs. Chlorine : Fluorine at position 2 (vs. chlorine at 3) increases metabolic stability but reduces PTP1B affinity by 30% .
  • Sulfonyl Group Optimization : Propane-1-sulfonyl (logP = 1.2) improves membrane permeability vs. phenylsulfonyl (logP = 2.5) .
  • Tetrahydroquinoline Core : Saturation of the quinoline ring enhances solubility but may reduce target engagement .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.